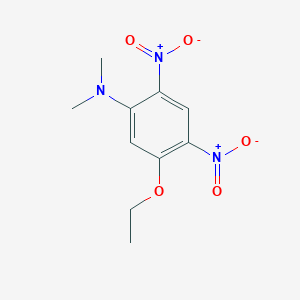

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline

Description

5-Ethoxy-N,N-dimethyl-2,4-dinitroaniline is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups (positions 2 and 4), an ethoxy group (position 5), and a dimethylamino group (N,N-dimethyl substitution on the aniline nitrogen). This substitution pattern confers unique electronic and steric properties, making it relevant in materials science and agrochemical research.

Properties

Molecular Formula |

C10H13N3O5 |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline |

InChI |

InChI=1S/C10H13N3O5/c1-4-18-10-6-7(11(2)3)8(12(14)15)5-9(10)13(16)17/h5-6H,4H2,1-3H3 |

InChI Key |

KPWXDPBWKITZSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N(C)C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline typically involves the nitration of 5-ethoxy-N,N-dimethylaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.

Substitution: The presence of electron-withdrawing nitro groups makes the aromatic ring susceptible to nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrogen gas in the presence of a catalyst can yield 5-ethoxy-N,N-dimethyl-2,4-diaminoaniline .

Scientific Research Applications

5-ethoxy-N,N-dimethyl-2,4-dinitroaniline has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N,N-dimethyl-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Selected Dinitroaniline Derivatives

Table 2: Substituent Effects on Electronic Properties

Q & A

Basic Research Question

- NMR : 1H and 13C NMR identify substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons show deshielding due to nitro groups .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 284.0782 for C10H13N3O5) with <2 ppm error .

- HPLC/GC-MS : Quantifies purity and detects byproducts (e.g., unreacted dimethylamine or ethoxy derivatives) .

How do substituent electronic effects (e.g., ethoxy vs. methyl groups) influence reactivity in nucleophilic substitution reactions?

Advanced Research Question

The ethoxy group acts as a weak electron-donating substituent, slightly deactivating the ring compared to stronger electron-withdrawing groups like nitro. This impacts reaction kinetics:

- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., piperidine). Ethoxy groups reduce activation energy compared to purely nitro-substituted analogs .

- Computational modeling : DFT calculations predict charge distribution; the 2,4-dinitro groups dominate electronic effects, making the 5-position (ethoxy) less reactive toward electrophiles .

What experimental strategies resolve contradictions in thermal stability data for nitroaniline derivatives?

Advanced Research Question

Discrepancies in DSC/TGA data (e.g., decomposition onset temperatures) arise from impurities or polymorphic forms:

- Purification protocols : Column chromatography (silica gel, ethyl acetate/hexane) removes nitro-containing byproducts .

- Crystallography : Single-crystal X-ray diffraction confirms molecular packing, which affects thermal stability .

- Controlled degradation studies : Isothermal TGA under nitrogen identifies decomposition pathways (e.g., nitro group loss vs. ring fragmentation) .

How can solvent systems be optimized for the photodegradation studies of this compound?

Advanced Research Question

Photolysis in environmental matrices requires solvent polarity matching:

- Aqueous solubility : Use acetonitrile/water mixtures (70:30 v/v) to mimic natural conditions. The compound’s log P (~2.1) predicts moderate hydrophobicity .

- Light source calibration : UV-Vis irradiation (λ = 254 nm) induces nitro group cleavage, monitored by LC-MS for intermediate identification (e.g., quinone formation) .

What are the mechanistic implications of substituent steric effects in catalytic hydrogenation of nitro groups?

Advanced Research Question

The ethoxy and dimethylamino groups create steric hindrance, slowing hydrogenation:

- Catalyst screening : Pd/C vs. Raney Ni. Pd/C achieves selective reduction of nitro groups to amines without de-ethoxylation .

- Kinetic isotope effects : Deuterium labeling (D2 vs. H2) reveals rate-limiting steps (e.g., H2 dissociation on catalyst surfaces) .

How does computational modeling aid in predicting the environmental fate of this compound?

Advanced Research Question

- QSAR models : Predict biodegradation half-life (e.g., EPI Suite™) using fragment contribution methods. Nitro groups increase persistence (t1/2 >60 days) .

- Molecular docking : Simulate interactions with soil enzymes (e.g., nitroreductases) to identify potential metabolites .

What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.